6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole
Description
6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole is a benzothiazole derivative characterized by two distinct substituents: a dodecylsulfanyl group at position 6 and a 4-(10-iododecyloxy)phenyl group at position 2 of the benzothiazole core. The iodine atom may confer utility as a radiotracer or contrast agent, while the alkyl chains could enhance membrane permeability or influence aggregation behavior .
Properties
CAS No. |
821781-97-9 |
|---|---|
Molecular Formula |
C35H52INOS2 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
6-dodecylsulfanyl-2-[4-(10-iododecoxy)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C35H52INOS2/c1-2-3-4-5-6-7-10-13-16-19-28-39-32-24-25-33-34(29-32)40-35(37-33)30-20-22-31(23-21-30)38-27-18-15-12-9-8-11-14-17-26-36/h20-25,29H,2-19,26-28H2,1H3 |
InChI Key |
IQLNZMKEHBEEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)OCCCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core . The dodecylsulfanyl and iododecyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iododecyl group can be reduced to form the corresponding alkane.
Substitution: The iododecyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzymes involved in oxidative stress, providing antioxidant benefits .
Comparison with Similar Compounds
Structural Comparison
The benzothiazole scaffold is shared across several derivatives, but substituent variations critically alter physicochemical and functional properties. Below is a structural comparison:
Key Observations :
- The dodecylsulfanyl and iododecyloxy groups in the target compound confer extreme lipophilicity (predicted LogP > 8), unlike polar sulfonamides () or spirocyclic amides ().
- The iodine atom distinguishes it from PIB, which relies on shorter substituents for amyloid-binding .
Pharmacological and Functional Properties
Critical Notes:
- The iododecyloxy group could enable radioiodination (e.g., ¹²³I/¹²⁵I) for imaging, similar to PIB’s ¹¹C-labeling . However, steric bulk may reduce binding affinity compared to PIB’s compact structure.
- Long alkyl chains might improve tissue retention but hinder solubility, necessitating formulation adjuvants .
Environmental and Toxicological Considerations
Benzothiazoles with sulfur or alkyl groups (e.g., 2-(Methylthio)phenyl isothiocyanate in ) often exhibit environmental persistence.
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